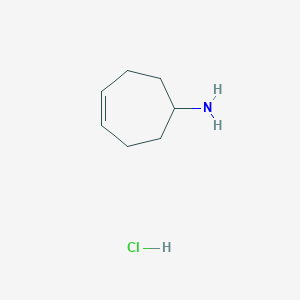

Cyclohept-4-en-1-amine hydrochloride

Description

Contextualization within Cyclic Amine Chemistry

Cyclic amines are foundational components in a vast array of biologically active molecules and are central to the field of medicinal chemistry. researchgate.net These nitrogen-containing ring structures can be saturated or unsaturated and are integral to many natural products, pharmaceuticals, and agrochemicals. researchgate.netacs.org The size of the ring and the substituents attached to it significantly influence the molecule's chemical properties, including its basicity and reactivity. researchgate.net

Seven-membered rings, such as the cycloheptene (B1346976) core of the title compound, are of particular interest due to their unique conformational flexibility compared to more common five- and six-membered rings. researchgate.net The synthesis of these larger rings can be challenging, but various methods have been developed, including intramolecular cyclizations and ring-closing metathesis. organic-chemistry.org The incorporation of an amine group into a seven-membered ring, as seen in cyclohept-4-en-1-amine, introduces a key functional handle for further chemical transformations.

The hydrochloride salt form of an amine is common in chemical synthesis and pharmaceuticals. It enhances the stability and water solubility of the parent amine, making it easier to handle and store.

Significance in Synthetic Organic Methodology

While specific high-impact applications of Cyclohept-4-en-1-amine hydrochloride are not widely documented in mainstream chemical literature, its structure suggests potential utility in several areas of synthetic organic methodology. As a primary amine, it can undergo a wide range of chemical reactions, including N-alkylation, acylation, and reductive amination, to introduce the cycloheptene scaffold into larger molecules. youtube.com

The presence of the alkene functionality within the seven-membered ring opens up further avenues for synthetic elaboration. This double bond can participate in various addition reactions, such as hydrogenation, halogenation, and epoxidation. Furthermore, it can be a substrate for more advanced transition metal-catalyzed cross-coupling reactions.

The development of synthetic methods for seven-membered rings is an active area of research. researchgate.net Techniques such as palladium-catalyzed intramolecular amination and metal-catalyzed cycloadditions have been employed to construct these ring systems. researchgate.net The availability of building blocks like this compound can facilitate the exploration of new synthetic routes and the creation of novel chemical entities.

Evolution of Research Interest in Cycloheptene Derivatives

Research interest in cycloheptene and its derivatives has evolved over time, driven by their applications in polymer chemistry and as precursors for more complex molecules. wikipedia.org Cycloheptene itself is a seven-membered cycloalkene that serves as a monomer in polymer synthesis. nih.govwikipedia.org

Derivatives of cycloheptene are valuable starting materials for the synthesis of other important chemical structures, such as azulenes, which are bicyclic non-benzenoid aromatic compounds with interesting electronic and photophysical properties. mdpi.com The synthesis of azulene (B44059) derivatives has been a subject of study for over a century, with various methods developed to construct this unique ring system. mdpi.comsigmaaldrich.com

In the context of medicinal chemistry, seven-membered rings are found in a number of biologically active compounds. enamine.net The conformational properties of these rings can be advantageous for binding to biological targets. The development of synthetic routes to functionalized cycloheptene derivatives, including those with amine substituents, is therefore of ongoing interest to chemists seeking to create new therapeutic agents. Research into related structures, such as cyclohepta[b]indoles, highlights the utility of seven-membered rings in the synthesis of potent enzyme inhibitors. acs.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclohept-4-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c8-7-5-3-1-2-4-6-7;/h1-2,7H,3-6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEGFXUBFQKBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094642-29-0 | |

| Record name | cyclohept-4-en-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for Cyclohept 4 En 1 Amine Hydrochloride

Historical Development of Synthetic Routes

The synthesis of seven-membered rings like cycloheptane (B1346806) has been a subject of interest since the early 20th century. Early work focused on ring expansion reactions, such as the Demjanov and Tiffeneau-Demjanov rearrangements, which provided access to cycloheptanones from more readily available cyclohexanone (B45756) precursors. The development of cycloaddition reactions, particularly [4+3] cycloadditions, offered another pathway to the cycloheptene (B1346976) core.

The direct introduction of an amine group onto a pre-formed carbocycle became more efficient with the evolution of reductive amination. The discovery and popularization of selective reducing agents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) in the mid to late 20th century were pivotal. masterorganicchemistry.com These reagents allowed for the one-pot conversion of ketones, such as cyclohept-4-en-1-one, to amines in the presence of ammonia (B1221849), significantly simplifying the synthesis of compounds like cyclohept-4-en-1-amine. masterorganicchemistry.com The final step, formation of the hydrochloride salt, is a standard and long-established acid-base reaction.

Classical Approaches to Cyclohept-4-en-1-amine Core Structure

Constructing the fundamental carbon skeleton of cyclohept-4-en-1-amine is a primary challenge. Classical organic chemistry provides two main strategic avenues: building the ring from an acyclic precursor (cyclization) or expanding a smaller, pre-existing ring.

Cyclization Reactions

The formation of seven-membered rings through intramolecular cyclization is often challenging due to unfavorable transannular strain and entropic factors. However, several powerful cyclization methods can be hypothetically applied to construct the cycloheptene framework.

One such strategy is the [4+3] cycloaddition , where a four-atom diene component reacts with a three-atom allyl cation equivalent to form a seven-membered ring directly. Another relevant method is the aza-Prins cyclization . This reaction can create seven-membered unsaturated nitrogen-containing rings (azacycles) by reacting a homoallylic amine with an aldehyde, forming the C-N and C-C bonds in a single step under mild, acid-catalyzed conditions. organic-chemistry.org

Ring Expansion Techniques

Ring expansion reactions are a common and effective method for synthesizing seven-membered rings from more accessible five- or six-membered precursors. wikipedia.org

A prominent strategy involves the Tiffeneau–Demjanov rearrangement . This reaction sequence typically starts with a six-membered cyclic ketone, such as cyclohexanone. The ketone is converted to a cyanohydrin, which is then reduced to a β-amino alcohol. Treatment of this amino alcohol with nitrous acid generates an unstable diazonium salt, which undergoes rearrangement with ring expansion to yield cycloheptanone. This ketone can then be further functionalized.

Another powerful method is the Dowd-Beckwith ring expansion , which uses a radical-based mechanism to expand a cyclic β-ketoester. wikipedia.org A more direct approach could involve the expansion of a silyl (B83357) enol ether. For instance, a six-membered keto-furan can be converted to its silyl enol ether, which can then undergo a one-carbon ring expansion to yield a seven-membered ring system. acs.org A similar strategy could be envisioned starting from a derivative of cyclopentanone, using a [2+2] cycloaddition with dichloroketene, followed by a reductive dehalogenation and ring opening to furnish a cycloheptane dione, a versatile precursor. acs.org

Direct Amination Methodologies

Once the cyclohept-4-ene skeleton is formed, specifically as its corresponding ketone, Cyclohept-4-en-1-one , the amine group can be introduced directly. This is often the most efficient and convergent approach.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. masterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine—in this case, ammonia—to form an intermediate imine (or enamine), which is then reduced in situ to the desired amine without being isolated. youtube.com The final product, Cyclohept-4-en-1-amine, is then treated with hydrochloric acid to yield the stable hydrochloride salt.

The key to successful reductive amination is the use of a reducing agent that is mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate iminium ion. youtube.com

Key Reagents and Conditions for Reductive Amination:

| Reagent | Typical Conditions | Advantages |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH ~6-7, Ammonia | Highly selective for the iminium ion over the ketone; the most common reagent. masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or THF, Ammonia | Non-toxic alternative to NaBH₃CN, effective and mild. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C or Raney Ni, Ethanol, Ammonia | "Green" method, avoids hydride reagents, but may also reduce the C=C double bond. youtube.com |

The reaction proceeds by nucleophilic attack of ammonia on the carbonyl carbon of Cyclohept-4-en-1-one, forming a hemiaminal intermediate. This intermediate then dehydrates to form a cyclic iminium ion, which is rapidly reduced by the hydride reagent to yield Cyclohept-4-en-1-amine.

Nucleophilic Substitution Routes

An alternative to reductive amination is a nucleophilic substitution pathway. This strategy typically begins with the corresponding alcohol, Cyclohept-4-en-1-ol , which can be synthesized by reducing Cyclohept-4-en-1-one.

The alcohol's hydroxyl group is a poor leaving group and must first be converted into a better one, such as a tosylate (OTs), mesylate (OMs), or a halide (e.g., -Br or -I). This is achieved by reacting the alcohol with reagents like p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), or phosphorus tribromide (PBr₃).

Once the leaving group is installed, the amine functionality can be introduced via an Sₙ2 reaction.

Common Nucleophilic Substitution Strategies:

| Step 1: Leaving Group Formation | Step 2: Nucleophilic Attack | Step 3: Final Conversion | Notes |

| R-OH + TsCl/Pyridine → R-OTs | R-OTs + NaN₃ → R-N₃ | R-N₃ + LiAlH₄ or H₂/Pd → R-NH₂ | The Gabriel Synthesis , using potassium phthalimide (B116566) as the nitrogen nucleophile, is another classic method to avoid over-alkylation and form a primary amine cleanly. |

| R-OH + PBr₃ → R-Br | R-Br + NH₃ (excess) → R-NH₃⁺Br⁻ | R-NH₃⁺Br⁻ + Base → R-NH₂ | Using ammonia directly can lead to mixtures of primary, secondary, and tertiary amines due to the product amine being nucleophilic itself. Using a large excess of ammonia can favor the primary amine. |

The azide (B81097) displacement followed by reduction is often preferred as it cleanly produces the primary amine without the risk of over-alkylation that can occur when using ammonia as the nucleophile. After the free amine is isolated, it is converted to the hydrochloride salt by treatment with HCl.

Olefin Functionalization Preceding Amine Formation

Hydroamination Protocols

Direct hydroamination of a cycloheptadiene offers an atom-economical route to cycloheptenylamines. This transformation involves the addition of an N-H bond across one of the double bonds of the diene. Transition-metal catalysis is essential for this process, with catalysts based on rhodium, iridium, and titanium being prominent. nih.govnih.gov For a substrate like 1,4-cycloheptadiene (B11937353), the regioselectivity of the addition is a critical factor. The choice of catalyst and ligands can direct the reaction to yield the desired Cyclohept-4-en-1-amine. nih.gov For instance, iridium-catalyzed hydroamination has been shown to be effective for the synthesis of 1,4-diamines from homoallylic amines, suggesting its potential applicability in controlling regioselectivity in cyclic systems. nih.gov

The mechanism often involves the formation of a metal-amido complex, which then undergoes migratory insertion with the olefin. Subsequent protonolysis releases the amine product and regenerates the catalyst. nih.gov While highly efficient, challenges in hydroamination include catalyst inhibition by the amine product and control of regioselectivity with unsymmetrical dienes.

Table 1: Representative Catalysts for Olefin Hydroamination

| Catalyst System | Substrate Type | Key Features |

|---|---|---|

| Iridium/Rhodium Complexes | Allylic/Homoallylic Amines | Catalyst-controlled regiodivergence, synthesis of 1,2-, 1,3-, or 1,4-diamines. nih.gov |

| Titanium-Imido Complexes | Alkenes, Alkynes, Allenes | Proposed titanaazacyclobutane intermediates; challenges with alkene hydroamination due to high activation barriers for proton transfer. nih.gov |

Selective Addition to the Double Bond

Functionalizing the double bond of a pre-existing cycloheptene ring is another key strategy. When starting with a precursor like Cyclohept-4-en-1-one, the isolated double bond can undergo various addition reactions. Electrophilic addition of reagents like bromine can lead to di-functionalized intermediates, which can then be further manipulated. For example, the bromination of cyclohexenyl-substituted amines has been shown to yield dibrominated products that can cyclize to form bicyclic amines upon treatment with a base. rsc.org

In cases where a conjugated system is present, such as a cycloheptadienone, 1,4-conjugate addition (Michael addition) becomes a viable pathway. This allows for the introduction of a wide range of nucleophiles at the beta-position relative to the carbonyl group. While not directly forming the C1-amine, this method is crucial for building complexity in the ring before the final amination step. The stereocontrolled functionalization of cycloheptadiene can also be achieved using organometallic complexes, such as cycloheptadienyliron complexes, which allow for highly regio- and stereoselective nucleophilic additions. researchgate.net

Total Synthesis and Semisynthesis Approaches

The complete synthesis of Cyclohept-4-en-1-amine hydrochloride from simple, acyclic precursors defines a total synthesis. A plausible and efficient total synthesis route commences with the preparation of the key intermediate, Cyclohept-4-en-1-one . uni.luambeed.com This ketone can be synthesized via several methods, including ring-closing metathesis of a suitable diene-one or through cycloaddition strategies. organic-chemistry.org

Once Cyclohept-4-en-1-one is obtained, the pivotal step is the introduction of the amine group at the C1 position. Reductive amination is a robust and widely used method for this transformation. masterorganicchemistry.comorganic-chemistry.org This reaction typically involves treating the ketone with ammonia to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine.

A typical procedure involves:

Reacting Cyclohept-4-en-1-one with ammonia or an ammonia source (like ammonium (B1175870) chloride) in a suitable solvent, often under mild acidic conditions to promote imine formation. youtube.com

Introducing a reducing agent that selectively reduces the imine in the presence of the ketone. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its mildness and pH-dependent reactivity. masterorganicchemistry.com Other reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are also effective and avoid the use of cyanide. masterorganicchemistry.com

The resulting Cyclohept-4-en-1-amine is then isolated.

Finally, treatment of the free amine with a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) yields the stable This compound salt. researchgate.net

Semisynthetic approaches would involve modifying a more complex, naturally occurring seven-membered ring structure to arrive at the target compound. However, given the relative simplicity of the target, total synthesis is generally the more practical and common strategy.

Table 2: Proposed Total Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Ketone Formation | e.g., Ring-closing metathesis or [5+2] Cycloaddition | Cyclohept-4-en-1-one |

| 2 | Reductive Amination | 1. NH₃ or NH₄Cl, mild acid2. NaBH₃CN or NaBH(OAc)₃, MeOH | Cyclohept-4-en-1-amine |

Challenges and Innovations in Scalable Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale presents several challenges. researchgate.net

Key Challenges:

Cost and Availability of Starting Materials: The choice of starting material for constructing the seven-membered ring is critical. Some routes may rely on expensive reagents or multi-step syntheses to obtain the initial cycloheptenone precursor.

Reaction Selectivity: Controlling regioselectivity in reactions like hydroamination or electrophilic addition on a large scale can be difficult, potentially leading to mixtures of isomers that require costly and complex purification. nih.gov

Handling of Hazardous Reagents: Many essential reactions, such as reductions with metal hydrides or catalytic hydrogenations, involve hazardous materials (e.g., pyrophoric reagents, flammable solvents, high-pressure hydrogen gas) that require specialized equipment and safety protocols for large-scale operations. organic-chemistry.org

Purification: Chromatographic purification, which is common in laboratory-scale synthesis, is often impractical and economically unviable for large quantities. Scalable syntheses must be designed to yield products that can be purified by crystallization, distillation, or extraction. researchgate.net

Innovations in Scalable Synthesis:

Catalyst Development: There is ongoing research into developing more robust, active, and cheaper catalysts for key steps like hydroamination and metathesis. The use of earth-abundant metal catalysts (e.g., copper, zinc) is a growing area of interest. rsc.org

Flow Chemistry: Continuous flow reactors offer significant advantages for scalability, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for streamlined multi-step processes.

Biocatalysis: The use of enzymes, such as transaminases, can offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) for amine synthesis. masterorganicchemistry.com A transaminase could potentially convert Cyclohept-4-en-1-one directly to the corresponding amine with high enantiopurity, bypassing issues associated with chemical reductants.

By addressing these challenges through innovative chemical and engineering solutions, the synthesis of this compound can be made more efficient, safer, and economically feasible for larger-scale applications.

Mechanistic Investigations of Synthesis and Reactivity Pathways

Elucidation of Key Reaction Mechanisms in Formation

The formation of Cyclohept-4-en-1-amine hydrochloride would likely proceed through the synthesis of the free base, Cyclohept-4-en-1-amine, followed by protonation. The key bond-forming step is the introduction of the amine group onto the seven-membered carbocyclic ring.

The involvement of carbocation rearrangements in the synthesis of Cyclohept-4-en-1-amine would typically arise from reactions initiated by the addition of an electrophile to the double bond of a cycloheptadiene or the departure of a leaving group from a cycloheptenyl derivative. For instance, the addition of a proton or a Lewis acid to 1,3-cycloheptadiene (B1346008) or 1,4-cycloheptadiene (B11937353) could generate a secondary cycloheptenyl cation. This cation could then be trapped by an amine nucleophile.

However, the stability of carbocations and the potential for competing rearrangement pathways, such as hydride shifts or ring contractions/expansions, would need to be considered. Without experimental data, it is difficult to predict the regioselectivity and the extent to which rearrangements would occur in this specific system.

Radical-mediated amination of a cycloheptene (B1346976) derivative could also be a potential route. This might involve the generation of a cycloheptenyl radical, for example, through hydrogen abstraction from cycloheptene, followed by trapping with an aminating agent. Another possibility is the addition of a nitrogen-centered radical to a cycloheptadiene. The regioselectivity of such radical additions would be governed by the stability of the resulting carbon-centered radical intermediate. While radical-mediated C-N bond formation is a known strategy, specific studies on its application to the cycloheptene system to form the target amine are not documented.

Pericyclic reactions, such as cycloadditions, could in principle be employed to construct the cycloheptene ring with the amine functionality in place. For example, a [4+3] cycloaddition between a diene and an allyl cation equivalent bearing a masked amino group could form the seven-membered ring. Alternatively, an aza-Diels-Alder reaction could be envisioned, though this would typically lead to a heterocyclic system that would require subsequent transformations. While elegant, these routes are often complex, and their application for the synthesis of a simple molecule like Cyclohept-4-en-1-amine is not described in the literature.

Reaction Kinetics and Thermodynamics of Formation Reactions

A thorough understanding of a reaction mechanism requires knowledge of its kinetic and thermodynamic parameters. This includes the determination of reaction rates, activation energies, and the relative energies of intermediates and transition states. Such data is crucial for optimizing reaction conditions and for validating proposed mechanisms.

Unfortunately, there is no published kinetic or thermodynamic data for the formation of this compound. Obtaining such data would require dedicated experimental studies, including reaction monitoring under various conditions and computational modeling.

Catalytic Systems and Their Mechanistic Roles

Modern organic synthesis heavily relies on catalysis to achieve high efficiency and selectivity. For the synthesis of an allylic amine like Cyclohept-4-en-1-amine, transition metal catalysis is a highly plausible approach.

Palladium-catalyzed allylic amination is a powerful and well-established method for the synthesis of allylic amines. A likely synthetic route to Cyclohept-4-en-1-amine would involve the reaction of a suitable cycloheptenyl precursor, such as cyclohept-4-en-1-yl acetate (B1210297) or carbonate, with an amine source in the presence of a palladium catalyst.

The generally accepted mechanism for this reaction involves the following key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the allylic substrate to form a π-allyl-Pd(II) complex.

Nucleophilic Attack: The amine nucleophile attacks the π-allyl complex, either directly on the allyl moiety (outer-sphere attack) or after coordination to the palladium center (inner-sphere attack). This step forms the C-N bond and regenerates the Pd(0) catalyst.

The regioselectivity of the nucleophilic attack is a critical aspect of this reaction and is influenced by the nature of the ligands on the palladium, the solvent, and the nucleophile itself. While this catalytic cycle is well-studied for many systems, its specific application and the detailed mechanistic nuances for the synthesis of Cyclohept-4-en-1-amine have not been reported.

Below is a hypothetical data table that would be relevant for such a study, illustrating the type of information that is currently absent from the literature.

Hypothetical Data Table for a Mechanistic Study of Palladium-Catalyzed Amination to form Cyclohept-4-en-1-amine:

| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (4-amino:2-amino) |

| 1 | PPh₃ | THF | 60 | - | - |

| 2 | dppf | Dioxane | 80 | - | - |

| 3 | Xantphos | Toluene | 100 | - | - |

| 4 | (R)-BINAP | CH₂Cl₂ | 25 | - | - |

| This table is for illustrative purposes only. The data points are hypothetical and not based on experimental results. |

Organocatalysis in Stereoselective Synthesis

The application of organocatalysis for the stereoselective synthesis of chiral cyclic amines is a well-established field. However, specific examples detailing the synthesis of enantiomerically pure this compound using organocatalysts are not readily found in current literature. In principle, several organocatalytic strategies could be envisioned for its asymmetric synthesis, likely starting from a prochiral precursor such as cyclohept-4-en-1-one.

Potential organocatalytic approaches could include:

Asymmetric Reductive Amination: A primary amine source could be reacted with cyclohept-4-en-1-one in the presence of a chiral phosphoric acid (CPA) or a chiral aminocatalyst to form an imine intermediate, which is then reduced stereoselectively. The choice of catalyst would be crucial in controlling the facial selectivity of the nucleophilic attack by the reducing agent.

Asymmetric Transamination: Biocatalysis using transaminases has been effectively used for the synthesis of chiral amines. nih.govresearchgate.net A hypothetical transaminase-catalyzed synthesis of Cyclohept-4-en-1-amine would involve the reaction of cyclohept-4-en-1-one with an amine donor, where the enzyme's active site dictates the stereochemical outcome. nih.govresearchgate.net While this is a form of biocatalysis, it aligns with the principles of using small organic molecules (in the form of amino acid residues in the active site) to direct stereochemistry.

The success of these hypothetical syntheses would be highly dependent on the specific catalyst chosen and the optimization of reaction conditions to achieve high enantiomeric excess (ee).

Influence of Reaction Conditions on Pathway Selectivity

The reaction conditions employed during the synthesis of cyclic amines can profoundly impact selectivity, including chemoselectivity, regioselectivity, and stereoselectivity. For a molecule like Cyclohept-4-en-1-amine, key parameters would need careful control.

Table 1: Potential Influence of Reaction Conditions on the Synthesis of Cyclohept-4-en-1-amine

| Reaction Parameter | Potential Influence on Selectivity |

| Solvent | The polarity and coordinating ability of the solvent can affect the stability of charged intermediates and transition states. In enzymatic reactions, solvent hydrophobicity can even invert enantioselectivity. nih.gov |

| Temperature | Lower temperatures generally favor higher stereoselectivity by increasing the energy difference between diastereomeric transition states. Conversely, higher temperatures might be necessary to overcome activation barriers but could lead to side reactions or racemization. |

| pH/Additives | In amine syntheses, pH control is critical. For instance, in enzymatic reactions, altering the pH can change the protonation state of the amine and the enzyme, thereby influencing selectivity. nih.gov The addition of salts can also alter enantiopreference by affecting the enzyme's conformation through changes in ionic strength. nih.gov |

| Catalyst Loading | The concentration of the catalyst can influence reaction rates and, in some cases, the formation of different catalytic species in equilibrium, which may exhibit different selectivities. |

For example, in related systems, it has been observed that increasing the ionic strength of the reaction medium can favor the formation of one enantiomer, while increasing the hydrophobicity can favor the other. nih.gov This highlights the subtle yet powerful influence of the reaction environment on the catalyst's structure and, consequently, its stereochemical preference. nih.gov

Intermediate Species Characterization and Stabilization

The synthesis of this compound would proceed through various intermediate species, the characterization and stabilization of which are crucial for understanding the reaction mechanism and optimizing the process.

In a hypothetical reductive amination pathway starting from cyclohept-4-en-1-one, the key intermediates would be:

Hemiaminal: The initial adduct of the ketone and the amine. This species is often transient and in equilibrium with the starting materials.

Iminium Ion/Imine: Dehydration of the hemiaminal leads to the formation of a crucial electrophilic imine or its protonated iminium ion form. The stability of this intermediate is paramount for the subsequent reduction step. In organocatalysis, this intermediate would be associated with the chiral catalyst, forming a chiral ion pair that directs the approach of the reducing agent.

Enamine: A potential side-product or alternative reactive intermediate, particularly if the amine is secondary or if deprotonation of the iminium ion is competitive.

Table 2: Potential Techniques for Intermediate Characterization

| Intermediate Species | Potential Characterization Technique | Stabilization Strategy |

| Hemiaminal | Low-temperature NMR spectroscopy could potentially observe this transient species. | Generally not isolated; its formation is driven towards the imine by removal of water. |

| Iminium Ion/Imine | In-situ IR or NMR spectroscopy can detect the C=N bond. Mass spectrometry can confirm its mass. | Stabilization is often achieved through the formation of a salt with a non-nucleophilic counter-anion or through coordination with the catalyst. |

| Enamine | NMR and IR spectroscopy would be the primary methods for characterization. | Its formation can be suppressed by controlling the pH and ensuring the presence of a proton source to favor the iminium ion. |

In more complex synthetic routes, such as photocatalytic pathways leading to related seven-membered ring systems, intermediates can include excited triplet states and radical species. researchgate.net The characterization of such short-lived species often requires advanced techniques like transient absorption spectroscopy and computational modeling to understand the reaction energy profiles. researchgate.net The stabilization of these intermediates is inherent to the design of the photocatalyst and the reaction conditions. researchgate.net

Stereochemical Aspects and Chiral Synthesis of Cyclohept 4 En 1 Amine Hydrochloride

Configurational Isomerism and Stereoisomeric Forms

The structure of Cyclohept-4-en-1-amine contains two stereogenic centers at the C1 and C4 positions. This gives rise to the possibility of both cis-trans isomerism and enantiomerism. The terms 'cis' and 'trans' describe the relative orientation of the amino group and the substituent at the other stereocenter (in this case, a hydrogen atom on the double bond is implicitly considered). researchgate.net

Cis-isomer: The amino group and the substituent on the opposite side of the ring are on the same face of the cycloheptene (B1346976) ring.

Trans-isomer: The amino group and the substituent on the opposite side of the ring are on opposite faces of the cycloheptene ring.

Each of these geometric isomers (cis and trans) is chiral and therefore exists as a pair of enantiomers ((1R,4S) and (1S,4R) for one isomer, and (1R,4R) and (1S,4S) for the other, depending on the assignment of cis/trans). This results in a total of four possible stereoisomers for Cyclohept-4-en-1-amine.

The relationship between these stereoisomers can be summarized as follows:

The (1R,4S) and (1S,4R) forms are enantiomers of each other.

The (1R,4R) and (1S,4S) forms are enantiomers of each other.

The relationship between a cis-isomer and a trans-isomer is that of diastereomers.

The different stereoisomers of Cyclohept-4-en-1-amine hydrochloride are expected to have distinct physical, chemical, and biological properties. Therefore, the ability to selectively synthesize a single stereoisomer is of paramount importance.

Enantioselective Synthesis Methodologies

The synthesis of a single enantiomer of this compound can be achieved through several powerful strategies in modern asymmetric synthesis. These methods aim to introduce chirality in a controlled manner, leading to an excess of one enantiomer over the other.

Asymmetric Catalysis in Cycloheptene Ring Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of cyclic compounds. In the context of Cyclohept-4-en-1-amine, this could involve the use of a chiral catalyst to control the stereochemical outcome of a key ring-forming or functionalization reaction. For instance, an asymmetric hydroamination of a suitable cycloheptadiene precursor could, in principle, furnish the chiral amine directly.

While specific examples for Cyclohept-4-en-1-amine are not documented, the synthesis of other chiral cyclic amines has been achieved using this approach. For example, the asymmetric hydrogenation of cyclic imines, catalyzed by chiral iridium or rhodium complexes, is a well-established method for the synthesis of enantiomerically enriched cyclic amines. bldpharm.com

Table 1: Examples of Asymmetric Catalysis for Chiral Cyclic Amine Synthesis

| Catalyst Type | Ligand | Substrate Type | Product Type | Reference |

| Iridium Complex | Chiral Phosphine-Oxazoline | Cyclic Imines | Chiral Cyclic Amines | bldpharm.com |

| Rhodium Complex | Chiral Diphosphine | Cyclic Enamines | Chiral Cyclic Amines | bldpharm.com |

| Palladium Complex | Chiral Ferrocenyl-based Ligand | Cyclic Allenes | Chiral Cyclic Amines | N/A |

Chiral Auxiliary Approaches

The use of a chiral auxiliary is a classical yet highly effective method for asymmetric synthesis. cymitquimica.com This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product. cymitquimica.com

For the synthesis of Cyclohept-4-en-1-amine, a potential strategy would involve the attachment of a chiral auxiliary to a cycloheptenone precursor. Subsequent diastereoselective reduction of the ketone and conversion to the amine, followed by removal of the auxiliary, would yield the chiral amine. A variety of chiral auxiliaries are available, with Evans oxazolidinones and SAMP/RAMP hydrazones being among the most common. cymitquimica.com

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Reference |

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | cymitquimica.com |

| (S)- and (R)-1-Phenylethylamine | Resolution of carboxylic acids, synthesis of chiral imines | bldpharm.com |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations | cymitquimica.com |

| SAMP/RAMP Hydrazones | Asymmetric alkylation of ketones and aldehydes | cymitquimica.com |

Biocatalytic Transformations for Enantiomeric Purity

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules. bldpharm.com Enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of enantiopure amines. For this compound, two main biocatalytic approaches could be envisaged: kinetic resolution and asymmetric synthesis.

Kinetic Resolution: In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. acs.orgaaronchem.com For example, a lipase (B570770) could be used to selectively acylate one enantiomer of racemic Cyclohept-4-en-1-amine, or a transaminase could selectively deaminate one enantiomer. sigmaaldrich.comnih.gov

Asymmetric Synthesis: A more atom-economical approach is the direct asymmetric synthesis from a prochiral precursor. For instance, a transaminase could be used to directly aminate cyclohept-4-en-1-one to produce a single enantiomer of Cyclohept-4-en-1-amine. sigmaaldrich.comnih.gov Imine reductases (IREDs) are another class of enzymes that can asymmetrically reduce cyclic imines to the corresponding chiral amines. aaronchem.com

Table 3: Biocatalytic Methods for Chiral Amine Synthesis

| Enzyme Class | Transformation | Substrate | Product | Reference |

| Lipase | Kinetic resolution via acylation | Racemic amine | Enantioenriched amine and acylated amine | bldpharm.com |

| Transaminase | Asymmetric amination | Ketone | Chiral amine | sigmaaldrich.comnih.gov |

| Imine Reductase (IRED) | Asymmetric reduction | Imine | Chiral amine | aaronchem.com |

| Monoamine Oxidase (MAO) | Kinetic resolution via oxidation | Racemic amine | Enantioenriched amine and ketone | aaronchem.com |

Diastereoselective Synthesis Approaches

The control of the relative stereochemistry between the C1 and C4 positions is crucial for obtaining either the cis or trans isomer of Cyclohept-4-en-1-amine. Diastereoselective synthesis aims to achieve this control.

Directed Cyclizations

Directed cyclization reactions are a powerful strategy for controlling diastereoselectivity in the formation of cyclic molecules. In this approach, a functional group on the acyclic precursor directs the cyclization to occur in a specific stereochemical sense.

While specific examples for the synthesis of Cyclohept-4-en-1-amine are not available in the literature, one can envision a strategy starting from a suitably functionalized acyclic precursor. For example, an intramolecular Heck reaction or a ring-closing metathesis of a precursor containing a chiral directing group could be employed to form the cycloheptene ring with a defined diastereoselectivity. The choice of catalyst and reaction conditions would be critical in controlling the stereochemical outcome.

Substrate Control in Amine Introduction

The stereoselective synthesis of this compound, where the stereochemistry of the final product is dictated by the existing chiral scaffold of the starting material, is a key strategy for obtaining enantiomerically enriched products. This substrate-controlled approach relies on the inherent stereochemical information within the cycloheptene ring to direct the introduction of the amine group to a specific face of the molecule.

One common strategy involves the use of a chiral starting material that already possesses a defined stereocenter. For instance, a cycloheptenol with a known absolute configuration can serve as a precursor. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with an amine source, like ammonia (B1221849) or a protected amine equivalent, would ideally proceed with a defined stereochemical outcome. The stereochemistry of the starting alcohol directly influences the approach trajectory of the incoming amine nucleophile, leading to a diastereoselective transformation.

Another approach involves the diastereoselective addition of an amine equivalent to a double bond within the cycloheptene ring, where the facial selectivity is governed by a pre-existing stereocenter on the ring. For example, an existing substituent on the cycloheptene ring can sterically hinder one face of the double bond, forcing the incoming aminating reagent to attack from the less hindered face.

Research in related cyclic systems, such as cyclohexanes, has demonstrated the efficacy of using biocatalysts like transaminases for diastereoselective amination. nih.govresearchgate.net In these enzymatic reactions, a prochiral ketone is converted into a chiral amine with high stereoselectivity. The enzyme's active site, which is itself chiral, binds the substrate in a specific orientation, leading to the formation of one enantiomer preferentially. A similar biocatalytic approach could theoretically be applied to a corresponding cyclohept-4-en-1-one to generate cyclohept-4-en-1-amine with high enantiomeric excess. The stereochemical outcome would be controlled by the choice of a specific (R)- or (S)-selective transaminase. worktribe.comresearchgate.net

Resolution Techniques for Racemic Mixtures

When a synthetic route to cyclohept-4-en-1-amine results in a racemic mixture (an equal mixture of both enantiomers), resolution techniques are necessary to separate the individual enantiomers. openstax.org Common methods for the resolution of racemic amines include classical resolution via diastereomeric salt formation and chromatographic separation using a chiral stationary phase.

Classical Resolution Methods

Classical resolution is a well-established technique that involves the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. libretexts.orglibretexts.orgamericanpharmaceuticalreview.comcsfarmacie.cz This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. youtube.com

For the resolution of racemic cyclohept-4-en-1-amine, a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid could be employed. libretexts.orglibretexts.org The process would involve dissolving the racemic amine and the chiral acid in a suitable solvent. One of the diastereomeric salts, being less soluble in the chosen solvent system, will preferentially crystallize out of the solution. This crystalline salt can then be isolated by filtration. The other diastereomer remains in the mother liquor.

After separation, the optically pure amine can be recovered from the diastereomeric salt by treatment with a base to neutralize the acid. The chiral resolving agent can often be recovered and reused. The efficiency of the resolution is dependent on the choice of the resolving agent and the crystallization solvent. rsc.org This process may require several recrystallization steps to achieve high enantiomeric purity. libretexts.orglibretexts.org

Table 1: Common Chiral Resolving Acids for Amines

| Chiral Resolving Acid | Structure |

| (+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH |

| (-)-Mandelic Acid | C6H5-CH(OH)-COOH |

| (+)-Camphor-10-sulfonic Acid | C10H15O-SO3H |

This table presents examples of chiral acids commonly used for the resolution of racemic amines through the formation of diastereomeric salts.

Chromatographic Separation of Enantiomers

Chromatographic separation on a chiral stationary phase (CSP) is a powerful analytical and preparative method for resolving enantiomers. csfarmacie.czmasterorganicchemistry.comphenomenex.comnih.gov High-performance liquid chromatography (HPLC) is the most common platform for this type of separation. americanpharmaceuticalreview.comnih.gov The principle behind this technique is the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times and, thus, separation. csfarmacie.cz

For the separation of the enantiomers of this compound, a suitable chiral column would be selected. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including amines. phenomenex.com The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is optimized to achieve baseline separation of the two enantiomeric peaks.

The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. csfarmacie.cz This technique can be used for both analytical determination of enantiomeric excess and for preparative-scale separation to obtain enantiomerically pure samples.

Table 2: Principles of Chiral HPLC Separation

| Step | Description |

| Injection | The racemic mixture of cyclohept-4-en-1-amine is injected into the HPLC system. |

| Interaction | The enantiomers interact differently with the chiral stationary phase within the column. |

| Elution | Due to the differing strengths of interaction, one enantiomer travels through the column faster than the other. |

| Detection | A detector at the end of the column registers the two enantiomers as separate peaks at different retention times. |

This table outlines the fundamental steps involved in the separation of enantiomers using chiral HPLC.

Stereochemical Retention and Inversion in Transformations

Chemical transformations involving the stereocenter of cyclohept-4-en-1-amine can proceed with either retention or inversion of the original stereochemistry. The outcome is highly dependent on the reaction mechanism.

A common reaction type that leads to inversion of stereochemistry is the bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comyoutube.comyoutube.com If the amine group in cyclohept-4-en-1-amine is converted to a good leaving group (for example, by forming a quaternary ammonium (B1175870) salt or a sulfonamide), a subsequent attack by a nucleophile at the carbon bearing this leaving group will proceed via an SN2 mechanism. This mechanism involves a backside attack by the nucleophile, meaning it approaches from the side opposite to the leaving group. researchgate.netyoutube.com This forces the stereocenter to invert, much like an umbrella turning inside out in the wind. researchgate.net For instance, if the (R)-enantiomer of a cyclohept-4-en-1-amine derivative undergoes an SN2 reaction, the product will have the (S)-configuration. nih.gov

In some cases, stereospecific cross-coupling reactions, such as the Suzuki or Stille couplings, can be designed to proceed with retention of configuration at the stereocenter. nih.gov This often involves the use of specific palladium catalysts and organometallic reagents that facilitate the substitution without inverting the stereocenter.

Role As a Building Block in Complex Chemical Synthesis

Precursor in Natural Product Synthesis (Theoretical Context)

While specific total syntheses employing Cyclohept-4-en-1-amine hydrochloride are not extensively documented, its structure is emblematic of motifs found in various natural products. The cycloheptane (B1346806) core is a feature of numerous biologically active compounds. nih.gov Theoretical synthetic strategies toward natural products containing a functionalized seven-membered ring could envision this compound as a key starting material.

For instance, the synthesis of natural products containing a cycloheptane subunit often relies on convergent strategies like [4+3] cycloaddition reactions to construct the seven-membered ring. nih.gov Alternatively, starting with a pre-formed ring system like this compound offers a more linear and potentially more efficient approach. The amine functionality can be used to introduce nitrogen-containing moieties or to direct further functionalization of the ring, while the alkene can participate in various addition and cyclization reactions to build molecular complexity. The synthesis of strained cyclophane natural products, for example, often involves challenging macrocyclization steps. rsc.orgresearchgate.net A pre-formed seven-membered ring could serve as a foundational element in constructing such complex architectures.

Intermediate in Heterocyclic Compound Construction

The dual functionality of this compound makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The primary amine can readily participate in condensation and cyclization reactions with various electrophiles to form nitrogen-containing heterocycles.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant Type | Resulting Heterocycle (Fused to Cycloheptane Ring) | Reaction Type |

|---|---|---|

| Dicarbonyl compounds (e.g., 1,3-diketones) | Dihydropyridines, Pyridines | Condensation/Cyclization |

| α,β-Unsaturated carbonyls | Tetrahydropyridinones | Michael Addition/Cyclization |

| Isothiocyanates | Thiazoles, Thiazolidines | Addition/Cyclization |

For example, intramolecular cyclization is a powerful strategy for synthesizing fused heterocycles. researchgate.net The amine group of this compound can be acylated, and subsequent intramolecular reactions involving the alkene could lead to the formation of bicyclic systems. Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to complex molecules from simple starting materials. beilstein-journals.orgnih.gov this compound could serve as the amine component in Ugi or Strecker reactions, leading to the rapid assembly of diverse and complex heterocyclic structures. nih.gov The synthesis of benzo-fused heterocycles often utilizes isomerization and ring-closing metathesis, strategies that could be adapted for cycloheptene-fused systems. core.ac.ukorganic-chemistry.org

Applications in Bridged and Polycyclic Systems

The flexible seven-membered ring of this compound is a suitable scaffold for the construction of bridged and polycyclic systems. These structures are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional complexity.

Intramolecular reactions are a key strategy for forming bridged ring systems. rsc.org For instance, the amine functionality of this compound could be derivatized with a group capable of reacting with the double bond, leading to a transannular cyclization and the formation of a bicyclic amine. The synthesis of nitrogen-bridgehead compounds, for example, can be achieved through various methods including SN2 reactions and metathesis. rsc.org These strategies could be theoretically applied to derivatives of this compound to generate novel bridged systems. Photochemical cycloadditions are another powerful tool for constructing complex bicyclic frameworks. nih.gov

Utility in the Synthesis of Scaffolds for Chemical Libraries

The development of diverse chemical libraries is crucial for drug discovery. nih.gov Scaffolds that provide three-dimensional diversity are particularly valuable. This compound, with its non-planar seven-membered ring and multiple functionalization points, is an excellent candidate for a core scaffold.

By reacting the amine and alkene functionalities with a variety of building blocks, a large and diverse library of compounds can be generated. For example, the amine can be acylated, alkylated, or used in reductive amination with a library of aldehydes or ketones. masterorganicchemistry.comnih.govyoutube.comyoutube.com The alkene can undergo various additions, such as hydrogenation, epoxidation, dihydroxylation, or be used in metathesis reactions. This multi-directional derivatization allows for the exploration of a significant chemical space around the cycloheptane core. The use of natural product-like scaffolds is a growing trend in library design, and the cycloheptane ring is a common motif in such molecules. nih.gov Cyclotides, for instance, are used as stable scaffolds for drug design, highlighting the value of cyclic structures. nih.govresearchgate.netmdpi.com

Design of Novel Synthetic Pathways Utilizing this compound

The unique reactivity of this compound allows for the design of novel synthetic pathways. One plausible route to its synthesis is the reductive amination of Cyclohept-4-en-1-one. This reaction, typically carried out using a reducing agent like sodium cyanoborohydride, would provide a direct method to introduce the amine functionality. masterorganicchemistry.comnih.gov

Once obtained, the compound can be a starting point for cascade reactions. For example, a reaction could be initiated at the amine, leading to an intermediate that subsequently undergoes a reaction at the alkene, all in a one-pot process. Such tandem reactions are highly efficient for building molecular complexity. The development of novel multicomponent reactions where this compound acts as a key component could lead to the discovery of new chemical entities with interesting biological properties. beilstein-journals.orgrsc.org The synthesis of various substituted cycloheptatriene (B165957) derivatives has been explored, and similar methodologies could be applied to functionalize the cycloheptene (B1346976) ring of the title compound. k-state.edu

Computational and Theoretical Studies of Cyclohept 4 En 1 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods, which are rooted in the principles of quantum mechanics, can elucidate electronic structure and predict reactivity. youtube.com For a molecule like Cyclohept-4-en-1-amine hydrochloride, Density Functional Theory (DFT) would be a common and effective method. DFT methods, such as B3LYP and M06-2X, are often used to investigate the structural and electronic properties of cyclic compounds. acs.orgresearchgate.net

Electronic Structure Elucidation

The electronic structure of a molecule dictates its physical and chemical properties. By solving the Schrödinger equation, albeit with approximations, quantum chemistry can describe the distribution of electrons within the molecule. youtube.com For this compound, the presence of the nitrogen atom and the double bond would be the primary determinants of its electronic landscape.

In analogous systems like substituted cycloheptanes, DFT calculations have been used to determine properties such as total energies, ionization potential, and electron affinity. researchgate.net The protonated amine group (-NH3+) in the hydrochloride salt would significantly lower the energy of the molecular orbitals, particularly those localized around the nitrogen atom, making the molecule more stable and less prone to oxidation compared to its free amine counterpart. The double bond introduces a region of high electron density (a π-system), which would be a key feature of the molecule's electronic structure. illinois.edu

Reactivity Predictions and Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO would likely be associated with the π-orbital of the carbon-carbon double bond. The LUMO, on the other hand, would be influenced by the electron-withdrawing protonated amine group. This would lead to a significant HOMO-LUMO gap, suggesting a relatively stable molecule.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. In the case of this compound, the MEP would show a positive potential around the -NH3+ group, indicating a site susceptible to nucleophilic attack, and a negative potential (electron-rich region) around the double bond, which would be attractive to electrophiles. Studies on similar heterocyclic systems have successfully used MEP to understand intermolecular interactions. acs.org

A hypothetical table of calculated electronic properties for a cycloheptene (B1346976) derivative, based on typical DFT calculation results, is presented below.

| Property | Hypothetical Value | Significance for this compound |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability (likely from the C=C bond). |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability (influenced by the -NH3+ group). |

| HOMO-LUMO Gap | 7.0 eV | Suggests high kinetic stability. |

| Dipole Moment | ~3.5 D | Reflects the charge separation due to the polar -NH3+ group. |

Conformational Analysis and Dynamics

Seven-membered rings are conformationally complex due to their flexibility. libretexts.org They can adopt several low-energy conformations, and understanding the transitions between them is crucial. acs.orgnih.gov

Ring Puckering and Inversion Barriers

Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) exists in a dynamic equilibrium between several conformations, with the twist-chair and chair forms being the most stable. biomedres.usresearchgate.net The energy barriers for the interconversion of these conformers are relatively low. libretexts.org For cycloheptane, DFT computations have shown that the twist-chair is the global minimum on the potential energy surface. biomedres.us

The introduction of a double bond in cycloheptene reduces the number of possible conformations. researchgate.net The most stable conformation of cis-cycloheptene is the chair form. researchgate.net The energy barrier for the ring inversion of cycloheptene has been calculated to be around 5.0 kcal/mol, which is in good agreement with experimental data. researchgate.net For this compound, it is expected that the ring would also adopt a chair-like conformation as its most stable form. The presence of the amine hydrochloride substituent would further influence the conformational preference.

The table below, derived from studies on cycloheptane and cycloheptene, illustrates the relative energies and inversion barriers.

| Compound | Most Stable Conformation | Relative Energy (kcal/mol) | Inversion Barrier (kcal/mol) | Reference |

| Cycloheptane | Twist-Chair | 0.0 | ~1.6 | biomedres.us |

| Cycloheptane | Chair | Higher in energy | - | biomedres.us |

| Cycloheptene | Chair | 0.0 | 5.0 | researchgate.net |

Stereochemical Influence on Conformations

The stereochemistry of substituents on a cycloalkane ring plays a significant role in determining the most stable conformation. chemistryschool.net In this compound, the amine group is a stereocenter, meaning it can exist in two different spatial arrangements (enantiomers). The orientation of the substituent (axial vs. equatorial) in the chair-like conformation of the seven-membered ring will have different energetic costs.

Generally, bulky substituents on cyclic systems prefer to occupy an equatorial position to minimize steric hindrance (1,3-diaxial interactions). youtube.com For this compound, the -NH3+ group would be considered a bulky substituent. Therefore, the conformation where this group is in an equatorial or pseudo-equatorial position is expected to be more stable. The exact energy difference between the axial and equatorial conformers would require specific computational studies.

Molecular Modeling and Simulation

For this compound, an MD simulation would be invaluable for understanding how the molecule behaves in a solution, for example, in water. The simulation would show the dynamic puckering of the seven-membered ring and the interactions of the protonated amine and the double bond with solvent molecules. Such simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. youtube.com While classical MD does not explicitly model electronic rearrangements, it provides a detailed picture of the atomistic motions and conformational landscape. youtube.com

A simulation could reveal the preferential solvation of the charged -NH3+ group by water molecules and how this influences the ring's conformation. It could also illustrate the flexibility of the cycloheptene ring, showing the transitions between different low-energy chair and boat-like conformations.

Prediction of Spectroscopic Signatures

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which can aid in their identification and structural elucidation. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to calculate various spectroscopic parameters. nih.gov For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are of particular interest.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The prediction of NMR chemical shifts is crucial for confirming the molecular structure. These calculations are typically performed by optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 3.5 (s, br) | 55.2 |

| 2 | 2.1 (m) | 35.8 |

| 3 | 2.4 (m) | 28.1 |

| 4 | 5.8 (m) | 130.5 |

| 5 | 5.9 (m) | 131.0 |

| 6 | 2.5 (m) | 28.1 |

| 7 | 2.2 (m) | 35.8 |

Note: The predicted values are illustrative and would be obtained from quantum mechanical calculations, for instance, using the B3LYP functional with a 6-31G basis set. The actual experimental values may vary.*

Predicted Infrared (IR) Vibrational Frequencies:

Theoretical IR spectroscopy involves calculating the vibrational frequencies of the molecule's normal modes. These frequencies correspond to the absorption bands observed in an experimental IR spectrum and are characteristic of the functional groups present.

Table 2: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H stretch (amine salt) | 3200-3000 | Broad absorption due to the ammonium (B1175870) group |

| C-H stretch (alkene) | 3050-3010 | Stretching of C-H bonds on the double bond |

| C-H stretch (alkane) | 2980-2850 | Stretching of C-H bonds on the saturated carbon backbone |

| C=C stretch | 1650 | Stretching of the carbon-carbon double bond |

| N-H bend (amine salt) | 1600-1500 | Bending vibration of the ammonium group |

| C-N stretch | 1250-1020 | Stretching of the carbon-nitrogen bond |

Note: These frequencies are hypothetical and represent typical ranges for the respective functional groups. Precise values would be derived from frequency calculations following a geometry optimization.

Transition State Modeling for Reaction Pathways

Transition state theory is a cornerstone of understanding chemical reactivity, and computational modeling allows for the characterization of fleeting transition state structures that are often impossible to observe experimentally. mit.edu For this compound, modeling transition states can elucidate mechanisms of its formation or subsequent reactions.

One hypothetical reaction pathway of interest is the intramolecular hydroamination of a precursor diene-amine to form the cycloheptene ring. Computational methods can be used to locate the transition state for this cyclization reaction. This involves searching the potential energy surface for a first-order saddle point that connects the reactant and product. youtube.com

Table 3: Calculated Activation Energy for a Hypothetical Intramolecular Hydroamination

| Reaction | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Diene-amine cyclization | DFT (B3LYP) | 6-311+G(d,p) | 25.8 |

Note: The data presented is illustrative. The activation energy would be calculated as the energy difference between the transition state and the reactant. The geometry of the transition state would feature partially formed C-N and C-H bonds.

The Zimmerman-Traxler model, often applied to aldol (B89426) reactions, provides a conceptual framework for understanding the stereochemical outcome of certain reactions by considering a chair-like six-membered transition state. youtube.com While not directly applicable to all reactions of this compound, analogous models for pericyclic or other cyclization reactions can be computationally investigated to predict diastereoselectivity.

Intermolecular Interactions and Aggregation Studies (Theoretical)

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of this compound, including its crystal packing and solution-state aggregation. nih.gov As an ammonium salt, electrostatic interactions, particularly hydrogen bonding, are expected to dominate its intermolecular forces.

Theoretical investigations can quantify the strength and nature of these interactions. For instance, quantum chemical calculations on a dimer of this compound can reveal the preferred hydrogen bonding motifs and their corresponding interaction energies. The ammonium group can act as a hydrogen bond donor to the chloride anion and to the amine group of another molecule.

Table 4: Theoretical Analysis of Intermolecular Interactions in a this compound Dimer

| Interacting Pair | Type of Interaction | Calculated Interaction Energy (kcal/mol) |

| N-H···Cl⁻ | Hydrogen Bond | -15.2 |

| N-H···N | Hydrogen Bond | -5.8 |

| C-H···Cl⁻ | Weak Hydrogen Bond | -2.1 |

| π-π stacking | van der Waals | -1.5 |

Note: These values are representative and would be obtained from high-level ab initio calculations, such as Møller-Plesset second-order perturbation theory (MP2) or Symmetry-Adapted Perturbation Theory (SAPT). researchgate.netrsc.org The negative sign indicates an attractive interaction.

Aggregation studies can be extended to larger clusters to model the initial stages of crystal nucleation or the formation of aggregates in solution. nih.gov These studies can provide insights into the macroscopic properties of the compound, such as its solubility and melting point.

Force Field Development and Validation for Cycloheptene Systems

Molecular mechanics force fields are essential for performing large-scale molecular dynamics (MD) simulations of systems containing this compound. j-octa.comusc.edu A force field is a set of parameters that describe the potential energy of a system as a function of its atomic coordinates. ethz.ch

The development of an accurate force field for a novel molecule like this compound involves several steps:

Parameter Assignment: Initial parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions are often taken from existing general-purpose force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field).

Parameter Optimization: Quantum mechanical calculations are used to refine the initial parameters. For instance, torsional parameters are adjusted to reproduce the rotational energy profiles of key dihedral angles calculated at a higher level of theory. researchgate.net

Validation: The developed force field is validated by comparing the results of MD simulations with experimental data or with higher-level quantum mechanical calculations. This can include comparing simulated and experimental densities, heats of vaporization, or conformational preferences.

Table 5: Key Force Field Parameters for the Cycloheptene Moiety

| Parameter Type | Atom Types | Value | Source of Derivation |

| Bond Stretch (kb) | C=C | 450 kcal/mol/Ų | Fitted to QM vibrational frequencies |

| Bond Angle (kθ) | C-C=C | 50 kcal/mol/rad² | Fitted to QM potential energy surface |

| Torsional (Vn) | C-C=C-C | V1=0.5, V2=2.1 kcal/mol | Fitted to QM rotational energy profile |

| Lennard-Jones (ε) | C (sp²) | 0.086 kcal/mol | Adapted from existing force fields |

| Lennard-Jones (σ) | C (sp²) | 3.40 Å | Adapted from existing force fields |

Note: The presented parameters are illustrative examples. A full force field would contain a comprehensive set of parameters for all atom types and their interactions within the molecule. The development of such force fields is crucial for accurately simulating the dynamics and interactions of cycloheptene-containing systems in various environments. rsc.org

Advanced Analytical Characterization Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. It provides detailed information about the chemical environment of individual atoms.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for mapping the molecular connectivity. For Cyclohept-4-en-1-amine hydrochloride, a combination of 2D experiments would be employed to assemble the structural puzzle.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. It is instrumental in identifying adjacent protons and tracing out the carbon backbone of the cycloheptene (B1346976) ring and the position of the amine group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.comcolumbia.edu It allows for the unambiguous assignment of each carbon signal to its attached proton(s). columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to three bonds (and occasionally four in conjugated systems). mdpi.comcolumbia.edu HMBC is crucial for identifying quaternary carbons and piecing together different fragments of the molecule, for instance, by correlating the proton on C1 with carbons C2, C6, and C7.

The expected ¹H and ¹³C NMR chemical shifts for this compound are tabulated below, based on typical values for cycloalkenes and aliphatic amine salts. chemicalbook.comoregonstate.edulibretexts.orgbhu.ac.inlibretexts.orgpdx.eduoregonstate.educhemistrysteps.comlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH-NH₃⁺) | ~3.0 - 3.5 | ~50 - 60 |

| C2, C7 (-CH₂) | ~1.8 - 2.4 | ~30 - 40 |

| C3, C6 (-CH₂) | ~1.5 - 2.0 | ~25 - 35 |

| C4, C5 (=CH-) | ~5.6 - 5.9 | ~125 - 135 |

Based on these assignments, the following correlations would be expected in 2D NMR spectra, confirming the molecular structure.

Table 2: Expected 2D NMR Correlations

| Experiment | Expected Key Correlations | Information Gained |

|---|---|---|

| COSY | H1 ↔ H2, H7H2 ↔ H3H3 ↔ H4H4 ↔ H5 | Confirms the sequence of protons around the seven-membered ring. |

| HSQC | H1 ↔ C1H2, H7 ↔ C2, C7H3, C6 ↔ C3, C6H4, C5 ↔ C4, C5 | Assigns each proton signal to its directly attached carbon atom. |

| HMBC | H1 ↔ C2, C7, C6H4 ↔ C3, C6H5 ↔ C3, C6 | Establishes long-range connectivity, confirming the ring structure and placement of the amine and alkene groups. |

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid, crystalline form. nih.gov For pharmaceutical salts like this compound, ssNMR is particularly valuable for identifying and distinguishing between different crystalline forms (polymorphs), which can have different physical properties.

The most common ssNMR experiment is ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS). This technique enhances the signal of the low-abundant ¹³C nucleus and averages out anisotropic interactions by spinning the sample at a high frequency at a specific angle to the magnetic field. The resulting spectrum provides sharp lines, where the chemical shifts are highly sensitive to the local molecular conformation and crystal packing. Different polymorphs will typically yield distinct ¹³C CP/MAS spectra, serving as a unique fingerprint for each solid form. mdpi.com

Furthermore, for a hydrochloride salt, ³⁵Cl ssNMR can be an exceptionally informative technique. nih.govnih.govresearchgate.net The chlorine nucleus is highly sensitive to its local electronic environment. nih.gov Therefore, ³⁵Cl ssNMR spectra can provide direct insight into the hydrogen bonding interactions involving the chloride anion and the ammonium (B1175870) group, offering another sensitive probe for polymorphic differences. nih.govfsu.edu

Table 3: Application of Solid-State NMR

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| ¹³C CP/MAS | High-resolution spectrum of the solid form. Chemical shifts are sensitive to molecular conformation and packing. | Fingerprinting of crystalline forms (polymorphs). Allows for quality control and identification of the specific solid form. |

| ³⁵Cl ssNMR | Direct probe of the chloride ion's local environment, including hydrogen bonding. | Highly sensitive method to differentiate polymorphs by observing changes in the chloride ion's immediate surroundings. fsu.edu |

Mass Spectrometry (MS) Methodologies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's exact mass, which in turn can be used to deduce its unique elemental formula. For this compound, the analysis would be performed on the protonated free base, Cyclohept-4-en-1-amine. The expected exact mass for the [M+H]⁺ ion would be calculated and compared to the experimentally measured value to confirm the molecular formula.

Table 4: HRMS Data for the [M+H]⁺ Ion of Cyclohept-4-en-1-amine

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₃N |

| [M+H]⁺ Formula | C₇H₁₄N⁺ |

| Calculated Exact Mass | 112.1121 |

| Required Accuracy | < 5 ppm |

An experimental result matching this calculated exact mass would provide strong evidence for the elemental composition of C₇H₁₃N for the free amine.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are mass-analyzed. wikipedia.org This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule. wikipedia.org The fragmentation of cyclic amines is often initiated by an alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. wikipedia.orgmiamioh.edu Subsequent rearrangements and eliminations can lead to a series of characteristic fragment ions.